![molecular formula C11H13N3O3S2 B2618767 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1903303-52-5](/img/structure/B2618767.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide
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Description
“N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives . This operationally simple reaction proceeds under mild reaction conditions and can be executed on a gram scale .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Future Directions
The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. For instance, thieno[3,2-d]pyrimidin-4-amines have shown promise as inhibitors of Mycobacterium tuberculosis bd oxidase , suggesting potential applications in the development of new anti-malarial drugs .
properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c15-11-9-3-6-18-10(9)12-7-14(11)5-4-13-19(16,17)8-1-2-8/h3,6-8,13H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWMIRKJQDHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide |
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